molecular formula C17H12N2S B14502160 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline CAS No. 64819-82-5

2-(1,3-Benzothiazol-2-yl)-4-methylquinoline

Cat. No.: B14502160
CAS No.: 64819-82-5
M. Wt: 276.4 g/mol
InChI Key: SYZUCIPSUSOFAK-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-4-methylquinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline typically involves the condensation of 2-aminobenzenethiol with an appropriate quinoline derivative. One common method is the reaction of 2-aminobenzenethiol with 4-methylquinoline-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)quinoline
  • 4-Methylquinoline
  • 2-Aminobenzenethiol

Uniqueness

2-(1,3-Benzothiazol-2-yl)-4-methylquinoline is unique due to its combined structural features of benzothiazole and quinoline, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

64819-82-5

Molecular Formula

C17H12N2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C17H12N2S/c1-11-10-15(18-13-7-3-2-6-12(11)13)17-19-14-8-4-5-9-16(14)20-17/h2-10H,1H3

InChI Key

SYZUCIPSUSOFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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